4-Chloro-5-methylpicolinaldehyde
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Overview
Description
4-Chloro-5-methylpicolinaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of picolinaldehyde, where the 4-position is substituted with a chlorine atom and the 5-position with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylpicolinaldehyde typically involves the chlorination of 5-methylpicolinaldehyde. One common method is the reaction of 5-methylpicolinaldehyde with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Chloro-5-methylpicolinic acid.
Reduction: 4-Chloro-5-methylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-methylpicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylpicolinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Methylpicolinaldehyde: Lacks the chlorine substitution at the 4-position.
4-Chloropicolinaldehyde: Lacks the methyl substitution at the 5-position.
4-Chloro-3-methylpicolinaldehyde: Chlorine and methyl groups are positioned differently on the pyridine ring.
Uniqueness
4-Chloro-5-methylpicolinaldehyde is unique due to the specific positioning of the chlorine and methyl groups, which influences its reactivity and the types of reactions it can undergo
Properties
Molecular Formula |
C7H6ClNO |
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Molecular Weight |
155.58 g/mol |
IUPAC Name |
4-chloro-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO/c1-5-3-9-6(4-10)2-7(5)8/h2-4H,1H3 |
InChI Key |
BPBXZVKVPWXVDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)C=O)Cl |
Origin of Product |
United States |
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